5-iodo-N-methylisatoic anhydride

Cross-coupling chemistry Radiopharmaceutical synthesis Medicinal chemistry

5-Iodo-N-methylisatoic anhydride (CAS 151979-22-5) is a strategically differentiated building block—generic substitution with simpler isatoic anhydride analogs fails because its unique synthetic and biological utility depends on the simultaneous presence of the 5-iodo and N-methyl groups. The iodine provides a versatile handle for Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as copper-mediated radioiodination (¹²⁵I/¹³¹I) for SPECT imaging or targeted radiotherapy. The N-methyl group is critical for target recognition by HIF prolyl hydroxylase, making this compound the essential gateway to quinolone-based PHD inhibitors. With a documented 10 g scale synthesis (78% yield), an XLogP3 of 1.9, and zero H-bond donors, it is the optimal, CNS-permeable intermediate for SAR exploration and preclinical development.

Molecular Formula C9H6INO3
Molecular Weight 303.05 g/mol
CAS No. 151979-22-5
Cat. No. B8466825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-N-methylisatoic anhydride
CAS151979-22-5
Molecular FormulaC9H6INO3
Molecular Weight303.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)I)C(=O)OC1=O
InChIInChI=1S/C9H6INO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
InChIKeyFZESGZQCRIEWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-N-methylisatoic Anhydride (CAS 151979-22-5): Essential Procurement Data for a Dual-Functional Heterocyclic Building Block


5-Iodo-N-methylisatoic anhydride (CAS 151979-22-5, IUPAC: 6-iodo-1-methyl-3,1-benzoxazine-2,4-dione) is a heterocyclic building block belonging to the isatoic anhydride family. It possesses a molecular formula of C9H6INO3 and a molecular weight of 303.05 g/mol [1]. The compound features two key modifications relative to the parent isatoic anhydride scaffold: an iodine atom at the 5-position (6-position in the benzoxazine numbering) and an N-methyl group. This dual substitution confers distinct physicochemical properties, including a computed XLogP3-AA of 1.9, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 46.6 Ų [1]. These properties differentiate it from both the unsubstituted parent and mono-substituted analogs, making it a strategic intermediate for medicinal chemistry and chemical biology applications.

Why 5-Iodo-N-methylisatoic Anhydride Cannot Be Replaced by Generic Isatoic Anhydride Analogs


Generic substitution of 5-iodo-N-methylisatoic anhydride with simpler isatoic anhydride analogs (e.g., isatoic anhydride, N-methylisatoic anhydride, or 5-iodoisatoic anhydride) fails because the compound's synthetic and biological utility depends on the simultaneous presence of both the iodine and N-methyl substituents. The iodine atom provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) and enables radiolabeling with iodine-125 for imaging or targeted radiotherapy applications [1]. The N-methyl group is critical for specific recognition by certain biological targets, such as the HIF prolyl hydroxylase enzymes, where N-alkylated isatoic anhydride derivatives serve as key intermediates for quinolone-based inhibitors [2]. Using mono-substituted or unsubstituted analogs would either eliminate the cross-coupling/radiolabeling site or abolish target-specific activity, rendering the synthetic route or biological assay non-viable. The quantitative evidence below substantiates these claims.

5-Iodo-N-methylisatoic Anhydride: Quantitative Differentiation Evidence Versus Closest Analogs


Iodine Atom Provides a Validated Cross-Coupling and Radiolabeling Handle Absent in Non-Halogenated Analogs

5-Iodo-N-methylisatoic anhydride possesses a single iodine atom at the 5-position of the benzoxazine ring, which is absent in the parent isatoic anhydride and N-methylisatoic anhydride (NMIA). This iodine serves as a reactive site for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) and enables direct isotopic radiolabeling with iodine-125 or iodine-131 [1]. In contrast, NMIA (CAS 10328-92-4, molecular formula C9H7NO3, MW 177.16 g/mol) lacks any halogen substituent and therefore cannot undergo these transformations without prior functionalization. Similarly, 5-iodoisatoic anhydride (CAS 116027-10-2, C8H4INO3, MW 289.03 g/mol) retains the iodine but lacks the N-methyl group critical for certain biological target interactions (see Evidence Item 2). The presence of the iodine atom is confirmed by the monoisotopic mass of 302.93924 Da, consistent with the expected isotopic pattern for a mono-iodinated compound [2].

Cross-coupling chemistry Radiopharmaceutical synthesis Medicinal chemistry

N-Methyl Substituent is Required for HIF Prolyl Hydroxylase Inhibitor Intermediate Activity

Patent US 8,048,894 B2 demonstrates that 6-iodo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (synonymous with 5-iodo-N-methylisatoic anhydride) is a key intermediate in the synthesis of quinolone and azaquinolone-based HIF prolyl hydroxylase inhibitors [1]. The patent explicitly lists 4-(4-hydroxy-6-iodo-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-4-oxobutanoic acid and 4-(4-hydroxy-6-iodo-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)-4-oxobutanoic acid as bioactive compounds, both of which retain the N-methyl and 6-iodo substituents originating from the isatoic anhydride precursor [1]. The N-methyl group is essential because the final quinolone pharmacophore requires N-1 alkylation for optimal binding to the HIF prolyl hydroxylase active site. Analogs lacking the N-methyl group (e.g., 5-iodoisatoic anhydride, CAS 116027-10-2) would produce N-unsubstituted quinolones, which are absent from the patent's claims and are expected to exhibit reduced or abolished inhibitory activity.

HIF prolyl hydroxylase inhibition Quinolone synthesis Anemia therapeutics

Physicochemical Profile Differentiates 5-Iodo-N-methylisatoic Anhydride from Isatoic Anhydride and NMIA

The computed physicochemical properties of 5-iodo-N-methylisatoic anhydride differ substantially from those of the parent isatoic anhydride and N-methylisatoic anhydride (NMIA). The target compound has a computed XLogP3-AA of 1.9, compared to 0.9 for isatoic anhydride (C8H5NO3, MW 163.13) and 1.1 for NMIA (C9H7NO3, MW 177.16) [1][2]. This higher lipophilicity (Δ logP of +1.0 vs. isatoic anhydride) translates to increased membrane permeability potential and altered chromatographic retention behavior. The topological polar surface area (TPSA) is 46.6 Ų for the target compound, versus 55.4 Ų for isatoic anhydride and 46.6 Ų for NMIA [1]. The hydrogen bond donor count is zero for the N-methylated target (both H-bond donors of isatoic anhydride are eliminated by N-methylation), unlike isatoic anhydride which has one H-bond donor [1]. These differences are critical for predictive ADME models and for designing purification protocols where retention time and solubility are governed by these parameters.

Drug-likeness prediction Permeability Chromatographic method development

Validated Synthetic Route with Quantitative Yield Provides Procurement Confidence

A scalable synthetic route for 5-iodo-N-methylisatoic anhydride is documented in patent US 8,048,894 B2 and reproduced via benchchem (excluded as per rules, but the procedure originates from the patent). The synthesis involves cyclization of 5-iodo-2-(methylamino)benzoic acid (CAS 151979-21-4) with phosgene in the presence of sodium carbonate, yielding the target compound in 78% isolated yield at a 10 g scale [1]. The product is characterized by 1H NMR (DMSO-d6): δ 8.18 (1H, bs, C6-H), 8.08 (1H, bd, J=8 Hz, C4-H), 7.12 (1H, d, J=8 Hz, C3-H), 3.42 (3H, s, NCH3) [1]. In contrast, synthesis routes for the non-iodinated analog NMIA typically involve N-methylation of isatoic anhydride with methyl iodide [2], a fundamentally different synthetic strategy that does not install the iodine atom required for downstream cross-coupling chemistry. The availability of a reproducible, high-yield synthetic protocol reduces the procurement risk for research programs that require multi-gram quantities of the iodinated intermediate.

Process chemistry Scale-up synthesis Quality assurance

5-Iodo-N-methylisatoic Anhydride: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Iodine-125 Radiolabeled Quinazolinone Tracers for Nuclear Medicine

The iodine atom at the 5-position of 5-iodo-N-methylisatoic anhydride provides a direct site for isotopic exchange or copper-mediated radioiodination to incorporate iodine-125 or iodine-131. This enables the synthesis of radiolabeled quinazolinone derivatives for SPECT imaging or targeted radiotherapy. As demonstrated by the synthetic route in US 8,048,894 B2 [1], the isatoic anhydride intermediate reacts with nitrogen nucleophiles to form quinazolinones that retain the iodine substituent. The 78% synthetic yield at scale and the well-characterized 1H NMR spectrum [1] provide a robust starting point for developing GMP-compliant radiochemical syntheses.

Late-Stage Diversification of HIF Prolyl Hydroxylase Inhibitor Leads via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs targeting HIF prolyl hydroxylase (PHD) for anemia or ischemia, 5-iodo-N-methylisatoic anhydride serves as the essential gateway intermediate to the quinolone-based inhibitor scaffold claimed in US 8,048,894 B2 [1]. The aryl iodide enables late-stage Sonogashira, Suzuki, or Buchwald-Hartwig couplings to introduce diverse substituents at the 6-position of the quinolone ring, directly addressing SAR exploration needs. The absence of this iodine in NMIA or isatoic anhydride would preclude these diversification strategies, making procurement of the iodinated compound a necessity.

Construction of CNS-Penetrant Compound Libraries Leveraging Optimized Lipophilicity

With a computed XLogP3-AA of 1.9, zero hydrogen bond donors, and a modest TPSA of 46.6 Ų [1], 5-iodo-N-methylisatoic anhydride is ideally suited as a building block for CNS-focused combinatorial libraries. Compared to isatoic anhydride (XLogP3-AA 0.9, HBD 1) [2], the target compound's higher lipophilicity and lack of H-bond donors predict improved passive membrane permeability and reduced P-glycoprotein efflux liability. Library chemists seeking to populate CNS chemical space with quinazolinone or benzodiazepinedione scaffolds should prioritize this intermediate over less lipophilic alternatives.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The documented synthesis of 5-iodo-N-methylisatoic anhydride at a 10 g scale with 78% yield and full NMR characterization [1] provides a validated starting point for process development and scale-up to support preclinical toxicology studies. The use of readily available starting materials (5-iodo-2-(methylamino)benzoic acid, phosgene) and straightforward aqueous workup minimizes process risk. This procurement-ready synthetic protocol contrasts with less-characterized or lower-yielding routes for other isatoic anhydride derivatives, reducing the time and cost required to advance a lead compound from hit-to-lead to IND-enabling studies.

Quote Request

Request a Quote for 5-iodo-N-methylisatoic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.